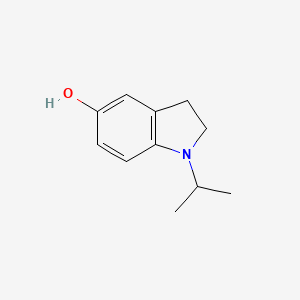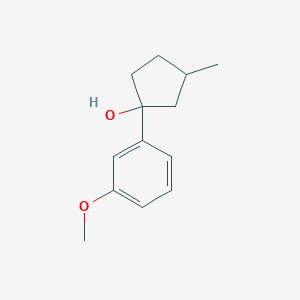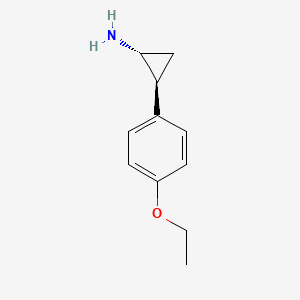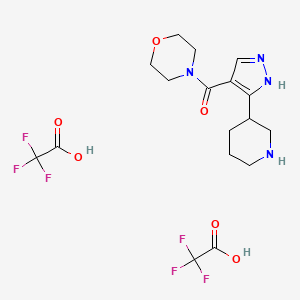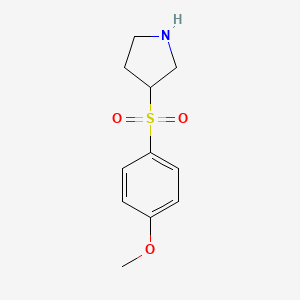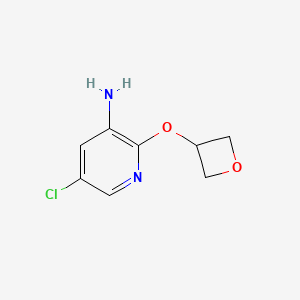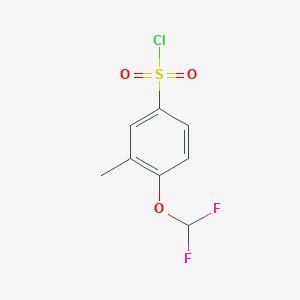
4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride is an organic compound characterized by the presence of a difluoromethoxy group, a methyl group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-(Difluoromethoxy)-3-methylbenzene.
Sulfonylation: The introduction of the sulfonyl chloride group is achieved through a sulfonylation reaction. This involves reacting the starting material with chlorosulfonic acid (ClSO₃H) under controlled conditions to form the sulfonyl chloride derivative.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Catalysts like triethylamine may be used to enhance the reaction rate.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Methylbenzenesulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain transformations.
Uniqueness: 4-(Difluoromethoxy)-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities.
Properties
Molecular Formula |
C8H7ClF2O3S |
|---|---|
Molecular Weight |
256.65 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c1-5-4-6(15(9,12)13)2-3-7(5)14-8(10)11/h2-4,8H,1H3 |
InChI Key |
NKWBEPKIQXSZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


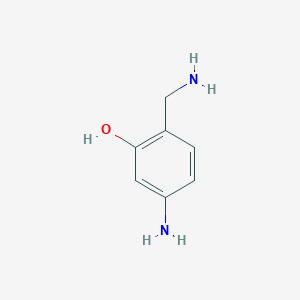
amine](/img/structure/B13246351.png)
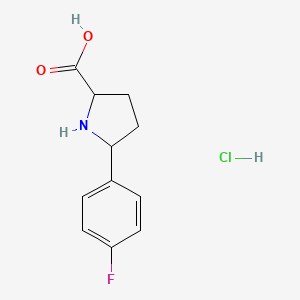
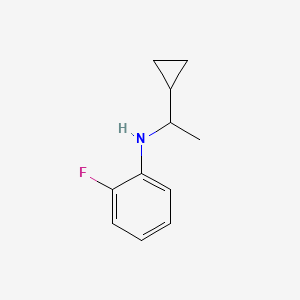
![2-[(4-Fluoropiperidin-4-yl)methyl]pyridine](/img/structure/B13246372.png)
![3-{[(1-Methoxypropan-2-YL)amino]methyl}benzonitrile](/img/structure/B13246379.png)
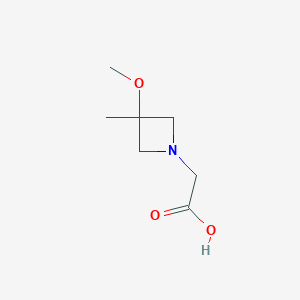
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid](/img/structure/B13246384.png)
